

# An In-depth Technical Guide to 2-Methoxy-3-(trifluoromethyl)aniline

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## Compound of Interest

Compound Name: 2-Methoxy-3-(trifluoromethyl)aniline

Cat. No.: B1357691

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **2-Methoxy-3-(trifluoromethyl)aniline**, a key building block in modern medicinal chemistry and materials science. This document outlines its chemical and physical properties, safety information, and its role in the synthesis of targeted therapeutics, with a focus on kinase inhibitors.

## Core Properties and Safety Data

**2-Methoxy-3-(trifluoromethyl)aniline**, with the CAS number 634187-08-9, is a substituted aniline derivative that has garnered significant interest in the field of drug discovery.<sup>[1][2][3]</sup> The presence of both a methoxy and a trifluoromethyl group on the aniline scaffold imparts unique electronic and lipophilic properties, making it a valuable synthon for creating complex molecular architectures with desired biological activities.

## Chemical and Physical Properties

The key physicochemical properties of **2-Methoxy-3-(trifluoromethyl)aniline** are summarized in the table below. It is important to note that while some data is experimentally determined, other values are predicted through computational models.

Property	Value	Source
CAS Number	634187-08-9	<a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[3]</a>
Molecular Formula	C <sub>8</sub> H <sub>8</sub> F <sub>3</sub> NO	<a href="#">[2]</a> <a href="#">[3]</a>
Molecular Weight	191.15 g/mol	<a href="#">[2]</a> <a href="#">[3]</a>
Physical Form	Liquid	
Boiling Point	236.6 ± 40.0 °C (Predicted)	
Density	1.280 ± 0.06 g/cm <sup>3</sup> (Predicted)	
Solubility	Not miscible or difficult to mix with water.	
Storage	Store at 2-8°C, sealed in a dry, dark place.	
Purity	Typically ≥96%	<a href="#">[2]</a>

## Spectral Data

Characterization of **2-Methoxy-3-(trifluoromethyl)aniline** is typically performed using standard analytical techniques. Spectral data including Nuclear Magnetic Resonance (NMR), High-Performance Liquid Chromatography (HPLC), and Mass Spectrometry (MS) are available from various commercial suppliers.[\[1\]](#)[\[3\]](#)

## Safety Information

**2-Methoxy-3-(trifluoromethyl)aniline** is classified as a hazardous substance and should be handled with appropriate safety precautions in a laboratory setting. The Globally Harmonized System (GHS) classification and associated hazard statements are provided below.

Hazard Classification	GHS Pictograms	Hazard Statements	Precautionary Statements
Acute Toxicity, Oral (Category 4)	Danger	H302: Harmful if swallowed.	P280: Wear protective gloves/protective clothing/eye protection/face protection.
Acute Toxicity, Dermal (Category 3)	H311: Toxic in contact with skin.	P301 + P310: IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician.	
Skin Irritation (Category 2)	H315: Causes skin irritation.	P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.	
Eye Irritation (Category 2A)	H319: Causes serious eye irritation.		
Acute Toxicity, Inhalation (Category 4)	H332: Harmful if inhaled.		
Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory System	H335: May cause respiratory irritation.		

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Specific Target Organ	H373: May cause
Toxicity — Repeated	damage to organs
Exposure (Category	through prolonged or
2)	repeated exposure.

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## Applications in Drug Discovery and Development

Substituted anilines, particularly those containing fluorine moieties, are privileged structures in medicinal chemistry. The trifluoromethyl group can enhance metabolic stability, binding affinity, and cell permeability of drug candidates. **2-Methoxy-3-(trifluoromethyl)aniline** serves as a critical intermediate in the synthesis of various pharmaceuticals, most notably in the development of kinase inhibitors for cancer therapy.

The strategic placement of the methoxy and trifluoromethyl groups on the aniline ring allows for precise modification and elaboration to generate potent and selective inhibitors of various protein kinases. These kinases are often dysregulated in cancer and other diseases, making them attractive therapeutic targets.

## Representative Experimental Protocol: Synthesis of Ortho-Trifluoromethoxylated Aniline Derivatives

While a specific protocol for the synthesis of **2-Methoxy-3-(trifluoromethyl)aniline** is not readily available in the public domain, the following is a representative, detailed experimental protocol for the synthesis of a related class of compounds, ortho-trifluoromethoxylated aniline derivatives. This procedure highlights the chemical transformations and techniques commonly employed in the synthesis of such molecules.<sup>[4]</sup>

### Step 1: O-Trifluoromethylation of an N-Aryl-N-hydroxyacetamide

- To a solution of an N-aryl-N-hydroxyacetamide (1.0 eq) in a suitable solvent such as chloroform, add a catalytic amount of cesium carbonate ( $\text{Cs}_2\text{CO}_3$ ).
- To this mixture, add Togni reagent II (1-trifluoromethyl-1,2-benziodoxol-3(1H)-one) (1.1 eq) at room temperature.

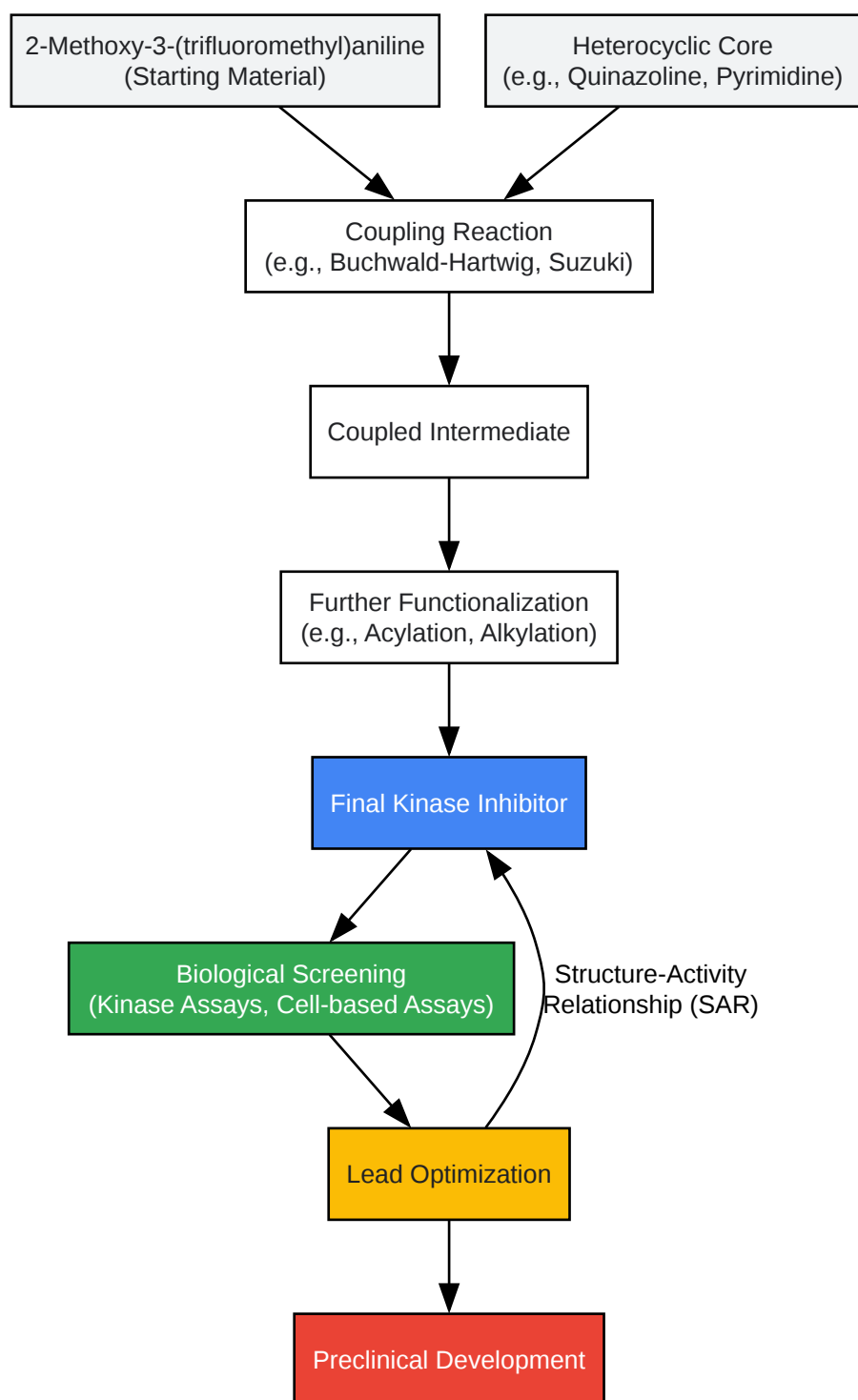
- Stir the reaction mixture under an inert atmosphere (e.g., nitrogen) for a specified time, monitoring the reaction progress by thin-layer chromatography (TLC).
- Upon completion, the reaction mixture is typically quenched with water and extracted with an organic solvent.
- The organic layer is dried over an anhydrous salt (e.g.,  $\text{Na}_2\text{SO}_4$ ), filtered, and concentrated under reduced pressure.
- The crude product is then purified by flash column chromatography to yield the N-(trifluoromethoxy)acetamido intermediate.

#### Step 2: Thermally Induced Intramolecular $\text{OCF}_3$ Migration

- The purified N-(trifluoromethoxy)acetamido intermediate is dissolved in a high-boiling solvent such as nitromethane.
- The solution is heated to a high temperature (e.g., 120 °C) in a sealed vessel.
- The reaction is monitored by TLC until the starting material is consumed.
- After cooling to room temperature, the solvent is removed under reduced pressure.
- The resulting crude product is purified by flash column chromatography to afford the final ortho-trifluoromethoxylated aniline derivative.

## Workflow for Kinase Inhibitor Synthesis

The following diagram illustrates a generalized workflow for the synthesis of a kinase inhibitor, where a substituted aniline, such as **2-Methoxy-3-(trifluoromethyl)aniline**, serves as a key starting material.



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Caption: Generalized workflow for kinase inhibitor synthesis.

This diagram outlines the key stages from the initial coupling of the aniline derivative with a heterocyclic core to the final stages of biological evaluation and lead optimization in the drug

discovery pipeline. **2-Methoxy-3-(trifluoromethyl)aniline** plays a crucial role in the initial steps, providing a foundational scaffold that is subsequently modified to achieve the desired pharmacological profile.

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## References

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